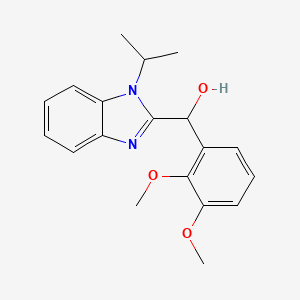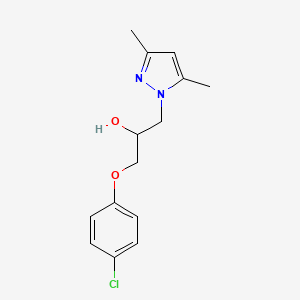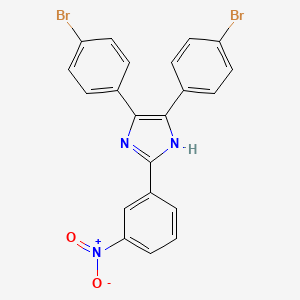
(2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been studied for its mechanism of action, biochemical and physiological effects, and various other aspects to explore its potential applications in medicine.
作用機序
The exact mechanism of action of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. One study showed that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Another study suggested that it can inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol can have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, which can be beneficial for individuals with diabetes.
実験室実験の利点と制限
The advantages of using (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol in lab experiments include its potential therapeutic benefits and its ability to modulate various signaling pathways in the body. However, there are also limitations to using this compound in research. For example, its mechanism of action is not fully understood, and more studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol. One direction could be to further explore its anti-inflammatory properties and its potential applications in treating inflammatory diseases like arthritis. Another direction could be to investigate its neuroprotective effects and its potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential side effects.
合成法
The synthesis of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol involves the reaction of 2,3-dimethoxybenzaldehyde with 1-isopropyl-1H-benzimidazole-2-carbaldehyde in the presence of a reducing agent like sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified by recrystallization.
科学的研究の応用
Several scientific studies have been conducted to explore the potential applications of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol in medicine. One study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the body. Another study found that it can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)21-15-10-6-5-9-14(15)20-19(21)17(22)13-8-7-11-16(23-3)18(13)24-4/h5-12,17,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOPLTZPNDAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=C(C(=CC=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)

![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)

![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)


